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Compound of Interest

Compound Name: 2-Propylphenol

Cat. No.: B147445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Propylphenol (o-propylphenol), a key aromatic compound. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols for these analyses. This information is crucial for substance

identification, purity assessment, and structural elucidation in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules

by observing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of 2-Propylphenol provides information about the number,

environment, and connectivity of hydrogen atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.12 - 7.08 m 2H Ar-H

6.87 m 1H Ar-H

6.76 m 1H Ar-H

4.73 s 1H OH

2.58 t 2H -CH₂-

1.65 sextet 2H -CH₂-

0.98 t 3H -CH₃

Data sourced from various chemical databases. Chemical shifts may vary slightly depending on

the solvent and instrument frequency.

¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the different carbon environments within the 2-Propylphenol
molecule.

Chemical Shift (δ) ppm Assignment

152.3 C-OH

130.8 Ar-C

127.3 Ar-CH

126.8 Ar-C

120.8 Ar-CH

115.1 Ar-CH

33.6 -CH₂-

23.1 -CH₂-

14.1 -CH₃
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Data compiled from publicly available spectral databases.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A small amount of 2-Propylphenol (typically 5-25 mg) is dissolved in

approximately 0.5-1.0 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent

peaks in the ¹H NMR spectrum. A small amount of a reference standard, such as

tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition: The NMR spectra are typically acquired on a high-field NMR spectrometer,

such as a 300, 400, or 500 MHz instrument. For ¹H NMR, a sufficient number of scans are

averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, which is less sensitive, a larger

number of scans and/or a higher concentration of the sample may be required. Standard pulse

programs are used to acquire one-dimensional spectra.

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. This provides information about the functional groups

present.

IR Absorption Data
The IR spectrum of 2-Propylphenol shows characteristic absorption bands for the hydroxyl

group, the aromatic ring, and the alkyl chain.
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3400 Strong, Broad
O-H Stretch (Hydrogen-

bonded)

3050-3000 Medium C-H Stretch (Aromatic)

2960-2870 Medium-Strong C-H Stretch (Alkyl)

~1600, ~1495, ~1450 Medium-Strong C=C Stretch (Aromatic Ring)

~1230 Strong C-O Stretch (Phenolic)

~750 Strong
C-H Bend (Ortho-disubstituted

aromatic)

Characteristic absorption ranges for functional groups are well-established in IR spectroscopy.

Experimental Protocol for IR Spectroscopy
Sample Preparation: For a liquid sample like 2-Propylphenol, the easiest method is to place a

drop of the neat liquid between two salt plates (e.g., NaCl or KBr). This creates a thin film

through which the IR beam can pass. Alternatively, a solution can be prepared using a solvent

that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄), and

the spectrum recorded in a suitable liquid cell. For Attenuated Total Reflectance (ATR) FTIR, a

drop of the sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum (of the empty salt plates or the solvent) is first recorded

and automatically subtracted from the sample spectrum to eliminate contributions from

atmospheric CO₂ and water vapor, as well as the sample holder or solvent. The resulting

spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

This information can be used to determine the molecular weight of a compound and to deduce

its structure from fragmentation patterns.
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Mass Spectrometry Data
The mass spectrum of 2-Propylphenol provides its molecular weight and characteristic

fragment ions.

m/z Relative Intensity (%) Assignment

136 35 [M]⁺ (Molecular Ion)

107 100
[M - C₂H₅]⁺ (Loss of ethyl

group)

77 20 [C₆H₅]⁺ (Phenyl cation)

Fragmentation data is based on typical electron ionization (EI) mass spectra.

Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization: For a volatile compound like 2-Propylphenol, a common

method is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into a

gas chromatograph, where it is vaporized and separated from other components. The

separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common

ionization technique where high-energy electrons bombard the sample molecules, leading to

the formation of a molecular ion and various fragment ions.

Mass Analysis and Detection: The ions are then accelerated and separated based on their

mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A

detector then records the abundance of each ion. The resulting mass spectrum is a plot of

relative intensity versus m/z.

Visualization of Analytical Workflows
The following diagrams illustrate the general workflow for obtaining and interpreting

spectroscopic data, and the complementary nature of these techniques for structural

elucidation.
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Caption: General workflow for obtaining and analyzing spectroscopic data.
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Caption: Complementary nature of spectroscopic techniques for structural elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Propylphenol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147445#spectroscopic-data-of-2-propylphenol-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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